Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)
Description
This compound is a highly substituted benzenebutanoic acid derivative featuring two phenylazo-phenyl carbamoyloxy groups at the γ-positions of the butanoic acid backbone.
Properties
CAS No. |
6625-43-0 |
|---|---|
Molecular Formula |
C43H36N6O6 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
4,4-bis[4-[(4-phenyldiazenylphenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C43H36N6O6/c1-43(29-28-40(50)51,30-12-24-38(25-13-30)54-41(52)44-32-16-20-36(21-17-32)48-46-34-8-4-2-5-9-34)31-14-26-39(27-15-31)55-42(53)45-33-18-22-37(23-19-33)49-47-35-10-6-3-7-11-35/h2-27H,28-29H2,1H3,(H,44,52)(H,45,53)(H,50,51) |
InChI Key |
BRZPVJJJBXHTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)NC5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The core phenylazo functionality is introduced via diazotization of aromatic amines followed by azo coupling with phenolic or aromatic amine substrates.
Diazotization Step : Aromatic amines are treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5 °C) to form diazonium salts. This step must be carefully controlled to avoid decomposition of unstable diazonium intermediates.
Azo Coupling : The diazonium salt is then coupled with phenol or substituted phenols under alkaline conditions to yield azo compounds. The coupling is typically performed in aqueous or aqueous-ethanol media at low temperature to enhance selectivity and yield.
Example : 4-(Phenylazo)phenols or 4-hydroxy-4'-(phenylazo)biphenyls serve as key intermediates. These are synthesized by coupling diazonium salts with phenolic compounds in alkaline medium, often using sodium hydroxide to generate phenoxides for nucleophilic attack.
Esterification and Hydrazide Formation
To introduce the benzenebutanoic acid backbone and prepare for subsequent functionalization, esterification and hydrazide formation are employed.
Esterification : Carboxylic acids are converted to methyl esters by reaction with methanol in the presence of catalytic sulfuric acid. This step activates the acid for further substitution.
Hydrazide Formation : The methyl esters are then reacted with hydrazine hydrate to form acid hydrazides, which are crucial intermediates for further acylation and azo functionalization.
Preparation of Acid Chlorides
Acid chlorides are essential for acylation steps that introduce amide and carbamate linkages in the target molecule.
Synthesis : Aromatic carboxylic acids are treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under heating to produce acid chlorides. For example, 4-nitrobenzoyl chloride is synthesized from 4-nitrobenzoic acid using PCl₅.
Conditions : The reaction is conducted until hydrogen chloride gas evolution ceases, indicating complete conversion.
Acylation and Carbamate Formation
The acid hydrazides and phenolic azo intermediates are acylated with acid chlorides to form amide and carbamate linkages, critical for the complex structure of the target compound.
Schotten-Baumann Reaction : The acid hydrazides react with acid chlorides in the presence of a base (often sodium acetate or pyridine) in aqueous or alcoholic solvents to form the corresponding amides or carbamates.
Reaction Medium : Ethanol or aqueous ethanol with sodium acetate buffer is commonly used to maintain neutral pH, facilitating coupling without decomposition.
Functional Group Transformations and Reduction
Selective reduction and functional group modifications are sometimes necessary to achieve the final substitution pattern.
Reduction of Nitro Groups : Nitro substituents on aromatic rings are reduced to amines using mild reducing agents such as iron filings in glacial acetic acid or sodium borohydride with hydrated tin chloride. These conditions preserve the azo and heterocyclic rings.
Selective Reduction : Mild conditions at room temperature or slightly elevated temperatures ensure high yields (up to 83%) without ring destruction.
Purification and Crystallization
Isolation : The azo compounds are typically precipitated by neutralization and filtered. Washing with water removes inorganic salts.
Recrystallization : Purification is achieved by recrystallization from solvents such as toluene or ethanol-benzene mixtures to obtain high-purity crystalline products with well-defined melting points.
Summary Table of Key Preparation Steps
| Step | Reactants/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|
| Diazotization | Aromatic amine + NaNO₂ + HCl, 0–5 °C | Formation of diazonium salt | High yield, requires low temp |
| Azo Coupling | Diazonium salt + phenol/phenoxide, alkaline medium | Formation of phenylazo compounds | High yield, controlled temperature |
| Esterification | Carboxylic acid + methanol + catalytic H₂SO₄ | Methyl ester formation | Efficient, activates acid |
| Hydrazide Formation | Methyl ester + hydrazine hydrate | Acid hydrazide intermediate | Two-step sequence |
| Acid Chloride Synthesis | Aromatic acid + SOCl₂ or PCl₅, heating | Acid chloride formation | Complete conversion indicated by HCl gas evolution |
| Acylation (Schotten-Baumann) | Acid hydrazide + acid chloride + base (NaOAc), ethanol | Amide/carbamate bond formation | High yield, neutral pH maintained |
| Nitro Group Reduction | Nitro compound + Fe/glacial AcOH or NaBH₄/SnCl₂·2H₂O | Conversion of nitro to amino groups | Mild conditions, high selectivity |
| Purification | Precipitation, filtration, recrystallization (toluene, ethanol-benzene) | Isolation of pure azo derivatives | High purity, well-defined melting points |
Additional Notes and Research Findings
The use of anhydrous conditions and azeotropic distillation (e.g., ethanol-benzene-water mixtures) is critical to prevent hydrolysis and decomposition during sensitive steps such as alkylation of phenoxides.
Reaction times vary between 2 to 7 hours depending on the step and reactant types, with temperatures ranging from ambient to 70 °C to optimize yields and selectivity.
Spectroscopic methods (FTIR, ¹H NMR, UV-Vis) are routinely used to confirm the structure and purity of intermediates and final compounds.
The synthetic routes are adaptable to various substituents on the aromatic rings, allowing for structural diversity in azo derivatives with potential biological activities.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenylazo groups can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The phenylazo groups may play a role in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Containing Benzoic Acid Derivatives
Example: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester ()
- Structural Similarities : Both compounds contain phenylazo groups and ester/carbamoyloxy linkages.
- Key Differences: The target compound replaces alkoxy groups with carbamoyloxy substituents and lacks benzylidene-amino moieties.
- Impact on Properties: Mesomorphic Behavior: highlights that azoesters exhibit enantiotropic nematic phases, with mesomorphism dependent on alkyl chain length. The target compound’s rigid, branched structure may suppress smectic phases, favoring nematic behavior but with higher melting points due to reduced flexibility .
Benzenebutanoic Acid Derivatives
Example: 4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid ()
- Structural Similarities: Both share a benzenebutanoic acid core with aromatic substituents.
- Key Differences: The target compound features phenylazo-carbamoyloxy groups instead of benzyloxy/fluorophenyl-methylamino groups.
- Impact on Properties: Solubility: The target’s polar carbamoyloxy groups may improve aqueous solubility compared to non-polar benzyloxy/fluorophenyl derivatives. Bioactivity: Derivatives in act as PDE-4 inhibitors, but the target’s bulky substituents might hinder enzyme binding despite similar carboxylate pharmacophores .
Electrochemically Active Azo Compounds
Example: 4-{[(E)-{2-hydroxy-5-[(Z)-substituted phenyldiazenyl]phenyl}methylidene]amino}benzenesulphonamides ()
- Structural Similarities : Both have reducible -N=N- bonds and aromatic sulfonamide/carbamoyloxy groups.
- Key Differences : The target lacks sulfonamide and hydroxy groups but includes carbamoyloxy linkages.
- Impact on Properties: Electrochemical Reduction: shows 4-electron reduction of -N=N- and -C=N- bonds at mercury electrodes. The target’s conjugated system may exhibit similar reduction potentials but altered kinetics due to carbamoyloxy electron-withdrawing effects .
Data Tables
Table 1: Physical Properties Comparison
*Estimated based on electron-withdrawing substituents in and .
Research Findings and Trends
- Mesomorphism : The target’s rigid structure aligns with trends in , where increased rigidity promotes nematic phases but reduces smectic behavior. Odd-even effects in transition temperatures may persist .
- Electrochemical Activity: Similar to , the -N=N- groups in the target are expected to undergo reduction, but the lack of hydroxy/sulfonamide groups may shift reduction potentials .
- Bioactivity Potential: While PDE-4 inhibitors () rely on carboxylate groups, the target’s steric bulk may limit therapeutic utility unless optimized for target binding .
Biological Activity
Benzenebutanoic acid, specifically the compound g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) , is a complex organic molecule that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple phenylazo groups and functional moieties that may influence its biological activity. The molecular formula is not explicitly stated in the search results, but it can be inferred from the components of the structure.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | To be determined |
| Density | To be determined |
| Boiling Point | To be determined |
| Flash Point | To be determined |
The biological activity of benzenebutanoic acid derivatives often relates to their ability to interact with various cellular targets. Compounds with phenylazo groups are known for their potential as dyes and also for their biological activities, including anti-cancer properties. The proposed mechanism involves:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions crucial for cancer cell proliferation.
- Modulation of Gene Expression : By affecting transcription factors such as c-Myc, these compounds may alter the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
- Anti-Cancer Activity : A study demonstrated that analogs of benzenebutanoic acid can inhibit the proliferation of various cancer cell lines by disrupting c-Myc-Max dimerization, a critical interaction in cancer progression .
- Toxicity Profile : Research indicates that while some derivatives exhibit significant anti-cancer effects, they also pose risks of toxicity at higher concentrations. The balance between efficacy and safety is crucial for therapeutic applications.
- Pharmacokinetics : Studies have suggested that the pharmacokinetic properties of these compounds can vary significantly based on their chemical modifications, influencing their bioavailability and therapeutic index.
Research Findings
Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of benzenebutanoic acid derivatives. For instance, substituents on the phenyl rings can dramatically affect binding affinity to target proteins and overall cellular uptake.
Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
